REACTION_SMILES
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[BH3:1].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH2:2]1[O:3][CH2:4][CH2:5][CH2:6]1.[CH3:21][O:22][C:23]([CH3:24])([CH3:25])[CH3:26].[ClH:20].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][cH:12][c:13]([OH:19])[c:14]([C:15](=[O:16])[OH:17])[cH:18]1>>[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][cH:12][c:13]([OH:19])[c:14]([CH2:15][OH:16])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])ccc1O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(O)c(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |